N,N-Dimethyl-d6-formamide
Overview
Description
N,N-Dimethyl-d6-formamide is an isotopically labeled compound with the molecular formula HCON(CD3)2 and a molecular weight of 79.13 g/mol . This compound is a deuterated form of N,N-dimethylformamide, where the hydrogen atoms are replaced with deuterium. It is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-d6-formamide can be synthesized through the reaction of deuterated methylamine (CD3NH2) with deuterated formic acid (DCOOH). The reaction typically occurs under controlled conditions to ensure high isotopic purity. The process involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and isotopic purity. The product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-d6-formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form N,N-dimethyl-d6-amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: N,N-Dimethyl-d6-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-d6-formamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of protein folding and enzyme catalysis mechanisms.
Medicine: Utilized in drug development and pharmaceutical research.
Industry: Used in the production of high-purity chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-d6-formamide involves its ability to act as a solvent and reagent in various chemical reactions. It can participate in hydrogen bonding, nucleophilic substitution, and other interactions due to the presence of the formyl group and deuterated methyl groups. These interactions influence the solubility, reactivity, and conformation of molecules in different experimental scenarios .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: The non-deuterated form with similar chemical properties but different isotopic composition.
N,N-Dimethyl-d7-formamide: Another deuterated form with one additional deuterium atom.
N,N-Dimethyl-13C2-formamide: A carbon-13 labeled form used in specific isotopic studies.
Uniqueness
N,N-Dimethyl-d6-formamide is unique due to its high isotopic purity and the presence of six deuterium atoms. This makes it particularly useful in studies requiring precise isotopic labeling, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Properties
IUPAC Name |
N,N-bis(trideuteriomethyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584366 | |
Record name | N,N-Bis[(~2~H_3_)methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185990-36-7 | |
Record name | N,N-Bis[(~2~H_3_)methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 185990-36-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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